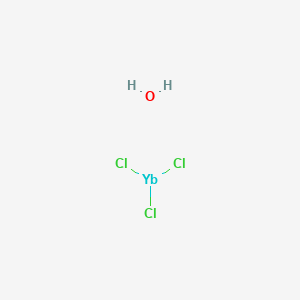

Ytterbium(III) chloride xhydrate

Description

Ytterbium(III) chloride xhydrate (YbCl₃·xH₂O) is a hydrated lanthanide salt commonly encountered in its hexahydrate form (YbCl₃·6H₂O). It is characterized by its hygroscopic nature, high solubility in polar solvents like water and alcohol, and applications in materials science, catalysis, and biomedical imaging . Key properties include:

- Molecular formula: YbCl₃·6H₂O

- Molecular weight: 387.49 g/mol

- CAS No.: 10035-01-5

- Physical state: White crystalline solid

- Melting point: 180°C (decomposes)

- Density: 2.58 g/mL at 25°C .

Its utility spans nanoparticle synthesis (e.g., upconversion nanoparticles for dental imaging), catalysis (e.g., aldol and Pictet-Spengler reactions), and fluorescent material development .

Properties

IUPAC Name |

trichloroytterbium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCQSFQBYKUTC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Yb](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OYb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ammonium Chloride Route: Anhydrous ytterbium(III) chloride can be produced by heating ytterbium oxide (Yb₂O₃) with ammonium chloride (NH₄Cl). The reaction produces the ammonium salt of the pentachloride, which is then decomposed to form ytterbium(III) chloride: [ \text{Yb}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{YbCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ]

Reduction of Ytterbium Metal: Ytterbium metal can be reacted with hydrochloric acid (HCl) to produce ytterbium(III) chloride. This method involves the reduction of ytterbium metal with hydrogen chloride gas.

Industrial Production Methods:

Chemical Reactions Analysis

Key Catalyzed Reactions:

-

Reductive Dehalogenation :

YbCl₃ + NiCl₂ → Catalytic system for dehalogenation of aryl halides (e.g., C₆H₅Cl → C₆H₆ under H₂) . -

Aldol Condensation :

Facilitates C–C bond formation between aldehydes/ketones and enolates . -

Pictet-Spengler Reaction :

Catalyzes cyclization of β-arylethylamines with carbonyl compounds to form tetrahydroisoquinolines . -

Acetal Formation :

Reacts with trimethyl orthoformate (HCO(OCH₃)₃) to form acetals under mild conditions .

Redox Behavior and Ytterbium(II) Formation

Yb³⁺ undergoes reduction to Yb²⁺ under specific conditions, enabling separation from other lanthanides:

Yb²⁺ compounds are unstable in aqueous solutions but persist in non-aqueous or acidic environments .

Complexation and Coordination Chemistry

YbCl₃·xH₂O forms complexes with diverse ligands, influencing its NMR and catalytic properties:

Thermal Decomposition

Heating YbCl₃·xH₂O leads to stepwise dehydration and decomposition:

| Temperature Range | Process | Products |

|---|---|---|

| 150–155°C | Loss of hydration water | YbCl₃ (anhydrous) |

| >400°C | Disproportionation | YbCl₂ + Cl₂(g) |

| >800°C | Complete decomposition | YbOCl + HCl(g) |

Scientific Research Applications

Chemical Properties and Preparation

Ytterbium(III) chloride hexahydrate is a white crystalline solid that is highly soluble in water. It is typically prepared through the reaction of ytterbium oxide with ammonium chloride, followed by heating to produce the hydrated form:

This compound has a molecular weight of 387.49 g/mol and a density of 2.58 g/cm³ at 25°C. It has a melting point of approximately 854°C when dehydrated .

Optical Applications

Ytterbium(III) chloride is used as a dopant in laser materials due to its efficient energy transfer properties. It has been incorporated into various laser host matrices, enhancing the performance of solid-state lasers, particularly in fiber laser technologies. The absorption band at around 985 nm makes it suitable for applications in optical amplifiers and high-power laser systems .

Catalysis

YbCl serves as an effective catalyst in organic synthesis, particularly in reactions involving reductive dehalogenation. When combined with nickel chloride, it catalyzes the conversion of aryl halides into aryl hydrocarbons, showcasing its utility in green chemistry approaches aimed at minimizing waste and improving reaction efficiency .

Table 1: Catalytic Reactions Involving Ytterbium(III) Chloride Hexahydrate

| Reaction Type | Catalyst Used | Reaction Outcome |

|---|---|---|

| Reductive Dehalogenation | YbCl/NiCl | Effective conversion of aryl halides |

| DNA Microarrays | YbCl | Increased fluorescein incorporation |

Biological Applications

Ytterbium(III) chloride hexahydrate is being explored for its potential biological applications. It has been used as a tracer in animal digestion studies, allowing researchers to track the movement of food through the digestive system without adverse effects on health . Additionally, its paramagnetic properties make it useful for NMR studies, helping to investigate ion movements critical for nerve signaling and cellular processes.

Case Study: Tracking Digestion in Animals

- Objective: To determine the optimal phase for incorporating probiotics into swine feed.

- Method: YbCl was added to feed; its concentration was monitored via inductively coupled plasma mass spectrometry.

- Outcome: The study successfully tracked food movement without harming the animals, demonstrating YbCl's safety and efficacy as a tracer .

Mechanism of Action

Catalytic Mechanism:

Lewis Acid Catalysis: Ytterbium(III) chloride acts as a Lewis acid, accepting electron pairs from reactants to facilitate various organic reactions.

Molecular Targets and Pathways:

Electron Pair Acceptance: The ytterbium ion (Yb³⁺) in ytterbium(III) chloride interacts with electron-rich species, stabilizing transition states and lowering activation energy for reactions.

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares YbCl₃·6H₂O with other lanthanide chloride hydrates:

Key Observations :

- Thermal Stability : YbCl₃·6H₂O decomposes at 180°C, lower than ErCl₃·6H₂O (774°C) but higher than YCl₃·6H₂O (100°C) .

- Hygroscopicity: All lanthanide chloride hydrates are hygroscopic, but YbCl₃·6H₂O is particularly noted for rapid moisture absorption .

- Density : ErCl₃·6H₂O has a higher density (4.10 g/mL) due to erbium’s larger atomic mass .

Biological Activity

Ytterbium(III) chloride hydrate (YbCl₃·xH₂O) is an inorganic compound that has garnered attention in various fields, particularly in biological applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Ytterbium(III) chloride hydrate is characterized by its white crystalline appearance and hygroscopic nature. Its molecular formula is represented as YbCl₃·xH₂O, where x typically denotes the number of water molecules associated with the compound. The anhydrous form has a molecular weight of approximately 279.40 g/mol, while the hydrated form varies depending on the number of water molecules present .

Biological Applications

YbCl₃·xH₂O exhibits several biological activities that are significant for research and potential therapeutic applications:

- NMR Shift Reagent : Ytterbium(III) chloride is utilized as a nuclear magnetic resonance (NMR) shift reagent, enhancing the resolution of NMR spectra in biological studies. This property allows researchers to investigate molecular interactions and dynamics within biological systems .

- Calcium Ion Probe : The compound acts as a calcium ion probe, facilitating studies on calcium signaling pathways critical for various physiological processes. It can help elucidate mechanisms of nerve signaling and muscle contraction .

- Tracking Digestion : YbCl₃·xH₂O is employed in animal studies to track digestion processes. It aids in understanding the flow rate of solid particulates in the gastrointestinal tract without causing harm to the animals, as it is excreted unchanged .

- Catalysis in DNA Microarrays : The compound has shown promise in enhancing DNA microarray technology by significantly increasing fluorescein incorporation into target DNA sequences. This application could revolutionize infectious disease detection methods .

Toxicity and Safety

While YbCl₃·xH₂O has beneficial applications, it is important to note its toxicity profile. The compound can be poisonous if injected and may cause mild irritation upon skin contact or ingestion. It has been classified as an experimental teratogen . Researchers must handle it with caution, adhering to safety guidelines to mitigate exposure risks.

Research Findings

Recent studies have highlighted the biological activity of Yb-complexes derived from ytterbium compounds:

- Anticancer Activity : Research indicates that certain ytterbium complexes demonstrate significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The encapsulation of these complexes in nanocarriers enhances their anticancer efficacy, suggesting potential for targeted therapy .

- Antimicrobial Properties : Ytterbium complexes have exhibited promising antimicrobial activity against various bacterial strains and fungi. This property positions them as potential candidates for developing new antimicrobial agents .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on NMR Applications | NMR Shift Reagent | Enhanced resolution for studying molecular interactions. |

| Digestion Tracking | Animal Studies | Non-harmful tracking of digestion; excreted unchanged. |

| Anticancer Activity | Cell Line Studies | Significant cytotoxicity in MCF-7 and A-549 cells; enhanced by nanocarriers. |

| Antimicrobial Activity | Bacterial Studies | Effective against multiple bacterial strains and fungi. |

Q & A

Q. How do I determine the hydration state (x) in Ytterbium(III) chloride xhydrate?

Methodological Answer: Thermogravimetric analysis (TGA) is the standard method. Heat the compound under controlled conditions (e.g., 25–300°C, 10°C/min under inert gas) to measure mass loss corresponding to water release. For YbCl3·6H2O, six water molecules (≈27.9% mass loss) are typically observed. Cross-validate with Karl Fischer titration for residual moisture quantification .

Q. What analytical techniques verify the purity of Ytterbium(III) chloride hexahydrate?

Methodological Answer:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies trace metal impurities (e.g., <0.1% total rare-earth impurities as per ).

- X-ray Diffraction (XRD): Confirms crystallinity and phase purity by matching peaks to reference data (e.g., cubic structure for YbCl3·6H2O) .

- Elemental Analysis: Measures Cl and Yb content (±0.5% deviation from theoretical values) .

Q. What are the recommended handling and storage protocols for Ytterbium(III) chloride hydrates?

Methodological Answer:

- Storage: Seal in moisture-resistant containers under dry argon ( ). Store at room temperature in desiccators with silica gel.

- Handling: Use gloveboxes or fume hoods to prevent hygroscopic degradation (). Wear nitrile gloves and safety goggles to avoid skin/eye irritation (H315, H319 per ).

Advanced Research Questions

Q. How does the hydration state influence Ytterbium(III) chloride's reactivity in catalytic applications?

Methodological Answer: Anhydrous YbCl3 (CAS 10361-91-8) is a stronger Lewis acid than its hydrated form (CAS 10035-01-5). For reactions like aldol condensations:

Q. How can researchers resolve contradictions in reported catalytic performance of Ytterbium(III) chloride?

Methodological Answer: Discrepancies often arise from:

- Hydration state variability: Characterize batches using TGA and XRD to confirm x = 0 (anhydrous) or 6 (hexahydrate) .

- Impurity profiles: Use ICP-MS to detect lanthanide cross-contamination (e.g., Lu or Tm), which alters redox behavior .

- Solvent effects: Compare reactivity in anhydrous DCM vs. hydrated ethanol, noting differences in coordination geometry .

Q. What advanced spectroscopic techniques characterize Ytterbium(III) chloride's coordination environment?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS): Identifies Yb³⁺ oxidation state (binding energy ~198 eV for Yb 4f₇/₂) and chloride ligands .

- FTIR Spectroscopy: Detects O–H stretching (3400–3600 cm⁻¹) in hydrates and Yb–Cl vibrations (250–300 cm⁻¹) .

- Luminescence Spectroscopy: Measures ²F₅/₂ → ²F₇/₂ transitions (980 nm) to study ligand-field effects .

Q. How can Ytterbium(III) chloride hydrates be synthesized into anhydrous forms?

Methodological Answer:

- Dehydration under HCl flow: Heat YbCl3·6H2O at 160°C under dry HCl gas for 24 hours to prevent oxychloride formation .

- Solvent-assisted drying: Reflux with SOCl2 in anhydrous acetonitrile, followed by vacuum distillation .

- Validation: Confirm anhydrous state via TGA (no mass loss below 300°C) and Cl/Yb stoichiometry by EDX .

Experimental Design & Data Analysis

Q. How to design experiments studying Ytterbium(III) chloride's role in single-molecule magnets (SMMs)?

Methodological Answer:

- Ligand selection: Use polydentate ligands (e.g., acetylacetonate) to stabilize high-spin Yb³⁺ centers ().

- Magnetic susceptibility: Measure χ vs. T using SQUID magnetometry to observe slow relaxation (τ > 1 ms at 2 K) .

- DFT modeling: Simulate ligand-field splitting to correlate with experimental energy barriers (Ueff) .

Q. What methodologies assess the environmental impact of Ytterbium(III) chloride hydrates?

Methodological Answer:

- Aquatic toxicity assays: Expose Daphnia magna to 0.1–100 mg/L YbCl3 solutions for 48 hours; report LC50 values (OECD Guideline 202) .

- Soil mobility studies: Use column chromatography with synthetic soil (70% sand, 20% silt, 10% clay) to measure Yb³⁺ leaching via ICP-OES .

- Biodegradation: Incubate with Pseudomonas fluorescens for 28 days; monitor Yb³⁺ persistence via UV-Vis chelation assays .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.